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molecular formula C7H6BrNaO2S B8547506 Sodium 2-bromo-5-methylbenzenesulfinate

Sodium 2-bromo-5-methylbenzenesulfinate

Cat. No. B8547506
M. Wt: 257.08 g/mol
InChI Key: OOTLTARXXUZQDC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372917B1

Procedure details

49.6 g of 2-bromo-5-methylbenzenesulfinic acid are dissolved in 400 ml of methanol and treated with an equimolar amount of NaOH in 50 ml of water. The mixture is stirred at RT for 3 hours, the solution is filtered off and subsequently the solvents are removed in vacuo. Finally, water residues are removed azeotropically with 50 ml of toluene. The solid residue is dried over P4O10 in vacuo and 54.0 g of product are obtained, mp 288-290° C. (with decomposition).
Name
2-bromo-5-methylbenzenesulfinic acid
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([OH:11])=[O:10].[OH-].[Na+:13]>CO.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([O-:11])=[O:10].[Na+:13] |f:1.2,5.6|

Inputs

Step One
Name
2-bromo-5-methylbenzenesulfinic acid
Quantity
49.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)S(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution is filtered off
CUSTOM
Type
CUSTOM
Details
subsequently the solvents are removed in vacuo
CUSTOM
Type
CUSTOM
Details
Finally, water residues are removed azeotropically with 50 ml of toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid residue is dried over P4O10 in vacuo and 54.0 g of product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)C)S(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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